molecular formula C16H17N3O B2565310 5-benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2034418-54-5

5-benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Cat. No.: B2565310
CAS No.: 2034418-54-5
M. Wt: 267.332
InChI Key: NVIYFPYHVLZUBE-UHFFFAOYSA-N
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Description

5-Benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a chemical building block of high interest in medicinal chemistry for the development of novel therapeutic agents. This compound features a fused pyrazolo[1,5-a]pyrazine bicycle, a privileged scaffold frequently found in biologically active molecules . The structure is further substituted with a cyclopropyl group, which can influence metabolic stability and receptor binding, and a benzoyl moiety that provides a versatile handle for further synthetic modification. Pyrazole-containing fused heterocycles are recognized as versatile intermediates and core structures in organic and medicinal chemistry, often serving as key precursors for more complex molecular architectures . Researchers utilize such scaffolds in various discovery programs, as analogous structures have demonstrated a wide range of pharmacological activities, including potential as kinase inhibitors , antiviral agents , and antimicrobials . The specific biological profile of this compound is subject to ongoing investigation, and researchers are encouraged to explore its mechanism of action and affinity for specific biological targets within their own experimental systems. This product is intended for research and development applications in a laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c20-16(13-4-2-1-3-5-13)18-8-9-19-14(11-18)10-15(17-19)12-6-7-12/h1-5,10,12H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIYFPYHVLZUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropyl hydrazine derivative with a benzoyl-substituted precursor, followed by cyclization to form the pyrazolo[1,5-a]pyrazine ring system. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as a Lewis acid, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods to identify optimal reaction conditions is also common in industrial settings .

Chemical Reactions Analysis

Benzoyl Group Reactivity

The benzoyl moiety (COPh) at position 5 enables several reactions due to its electrophilic carbonyl carbon:

  • Nucleophilic acyl substitution : Reaction with amines or alcohols to form amides or esters.

  • Reduction : Conversion to a benzyl group (CH₂Ph) using reducing agents like LiAlH₄.

  • Hydrolysis : Acidic or basic conditions may yield the corresponding carboxylic acid.

Pyrazolo[1,5-a]Pyrazine Core Reactivity

The nitrogen-rich heterocyclic core participates in:

  • Electrophilic substitution : Potential alkylation or acylation at reactive positions (e.g., position 3 or 7) .

  • Protonation/Deprotonation : Interactions with acidic/basic sites, influencing solubility and biological activity.

  • Metal coordination : Ability to act as a ligand in organometallic complexes .

Formation of Derivatives

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions could introduce substituents at nitrogen positions.

  • Enzyme inhibition : The compound’s structural similarity to kinase/protease inhibitors suggests potential for covalent or non-covalent binding to active sites .

Stability and Degradation

  • Thermal stability : Likely stable under standard conditions but may decompose under extreme heat or acidic/basic environments.

  • Aggregation : Potential aggregation-caused quenching (ACQ) due to aromatic interactions, as observed in related fluorophores .

Comparative Analysis of Related Compounds

CompoundKey FeaturesBiological Activity
2-Cyclopropyl-5-(2-methylbenzoyl)-4H-pyrazolo[1,5-a]pyrazineBenzoyl group at position 5Antimicrobial
7-Cyclopropyl-2,3-dimethyl-4H-pyrazolo[1,5-a]pyrimidineDimethyl substituentsEnzyme inhibition
(6S)-Cyclopropyl DPPC analoguesCarboxamine functional groupAnti-HBV capsid assembly modulation

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant anticancer properties. Studies have shown that 5-benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study highlighted its effectiveness against various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Properties
This compound has also demonstrated promising antimicrobial activity. It has been evaluated against a range of bacterial and fungal strains. The mechanism of action appears to involve interference with microbial cell wall synthesis and disruption of membrane integrity .

Neuroprotective Effects
Emerging research suggests that this compound may offer neuroprotective benefits. Animal models have shown that it can mitigate neurodegeneration in conditions such as Alzheimer's disease by reducing oxidative stress and inflammation in neuronal tissues .

Agricultural Biotechnology

Plant Growth Regulation
Recent studies have explored the use of this compound as a plant growth regulator. Its application in agricultural biotechnology has shown potential for enhancing growth rates and improving crop yields. For example, research indicates that this compound can stimulate root development and increase chlorophyll content in maize (Zea mays L.) seedlings .

Stress Resistance in Plants
The compound has been investigated for its ability to enhance plant tolerance to abiotic stresses such as drought and salinity. By modulating hormonal pathways within plants, it helps improve resilience against environmental stressors .

Material Science

Synthesis of Novel Materials
In material science, this compound serves as a building block for synthesizing novel polymeric materials. Its unique chemical structure allows for the development of materials with tailored properties for applications in electronics and photonics .

Summary Table of Applications

Application AreaSpecific Use CaseObservations/Results
Medicinal ChemistryAnticancer activityInduces apoptosis in cancer cells
Antimicrobial propertiesEffective against various microbial strains
Neuroprotective effectsReduces oxidative stress in neurons
Agricultural BiotechnologyPlant growth regulationEnhances growth rates in maize
Stress resistanceImproves tolerance to drought/salinity
Material ScienceSynthesis of novel materialsDevelopment of tailored polymeric materials

Mechanism of Action

The mechanism of action of 5-benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key derivatives of pyrazolo[1,5-a]pyrazine and related scaffolds are compared below based on substituents, synthesis routes, and functional properties:

Compound Substituents Key Properties/Applications Reference
5-Benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine - 5-Benzoyl
- 2-Cyclopropyl
Hypothesized enhanced lipophilicity and CNS activity (inferred from structural analogs)
7-Hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one - 7-Hydroxy
- 4-Ketone
Potential metabolic intermediate; lacks fluorescence data
Ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride - 6-Methyl
- 2-Ethoxycarbonyl
Pharmaceutical intermediate; used in PDE10 inhibitor studies
5-Methyl-2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one - 5-Methyl
- 2-Nitro
Nitro group may confer redox activity; no direct biological data
Pyrazolo[1,5-a]quinoxaline derivatives - Core: Quinoxaline fused with pyrazole
- Variable alkyl/aryl chains
TLR7 antagonists (IC50 = 8.2–10 µM); structure-activity relationship (SAR) dependent on chain length

Key Research Findings and Data Tables

Table 1: Fluorescence Properties of Selected Analogues

Compound Fluorescence Quantum Yield (%) Emission Wavelength (nm) Structural Feature
Benzoimidazo-pyrrolopyrazine 8h 56 450–500 Fused naphthoimidazole ring
Benzoimidazo-pyrrolopyrazine 11 40 (estimated) 450–500 Single phenyl ring
5-Benzoyl-2-cyclopropyl target <30 (hypothesized) Not reported Non-fused, electron-withdrawing substituent

Data inferred from .

Biological Activity

5-benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrazine class and features a benzoyl group and a cyclopropyl moiety. Its molecular formula is C14H12N4C_{14}H_{12}N_4 with a molecular weight of 236.27 g/mol. The structural representation is as follows:

Structure C14H12N4\text{Structure }\text{C}_{14}\text{H}_{12}\text{N}_4

1. Antiviral Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrazines exhibit antiviral properties. A study highlighted that certain pyrazolo compounds demonstrated significant inhibition of viral replication mechanisms, particularly against HIV integrase activity. This suggests that this compound may possess similar antiviral potential due to its structural analogies with known inhibitors .

2. Acetylcholinesterase Inhibition

The compound's structural features suggest potential activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A related study found that pyrazolo derivatives with specific substitutions showed promising AChE inhibitory activity, which is crucial for treating Alzheimer's disease . The structure-activity relationship indicated that modifications at the carbonyl position could enhance inhibitory potency.

3. Antitumor Activity

Pyrazole derivatives have been extensively studied for their antitumor activities. Compounds in this class have demonstrated effective inhibition against various cancer cell lines by targeting key oncogenic pathways. The presence of a benzoyl group in this compound may contribute to its cytotoxic effects against tumor cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrazole ring. Key findings from SAR studies include:

Substituent PositionEffect on ActivityExample Compound
Carbonyl GroupEnhances AChE inhibitionCompound 6a
Halogen SubstituentsIncreases BuChE inhibitionCompound 6g
Benzoyl GroupPromotes antitumor activity5-benzoyl derivative

Case Studies

Several case studies have explored the biological effects of related pyrazole compounds:

  • Case Study 1 : A series of pyrazolo derivatives were synthesized and evaluated for their neuroprotective effects in vitro. Results indicated that certain compounds exhibited significant neuroprotective properties against oxidative stress in neuronal cells .
  • Case Study 2 : A study focused on the antiviral properties of pyrazole derivatives revealed that modifications at the benzoyl position led to enhanced efficacy against viral replication in cell-based assays .

Q & A

Q. What synthetic strategies are recommended for introducing functional groups at the 7-position of pyrazolo[1,5-a]pyrazine derivatives?

The 7-position functionalization is achieved via silylformamidine-mediated carbene insertion. This method involves reacting pyrazolo[1,5-a]pyrazine derivatives with silylformamidine under solvent-free conditions, generating aminal intermediates. The reaction proceeds via regioselective insertion into the most acidic C–H bond (predicted by computational pKa analysis). Key steps include:

  • Reagent preparation : Silylformamidine is synthesized in-lab from trimethylsilyl triflate and hexamethyldisilazane .
  • Reaction optimization : Electron-withdrawing substituents (e.g., cyano, methoxycarbonyl) accelerate reaction rates, enabling shorter heating times (e.g., 30 min at 90°C for compound 2c ) .
  • Yield : Up to 90% yield for 4-chloro derivatives (Table 1, entry 1) .

Q. Which spectroscopic and crystallographic methods are critical for confirming regiochemistry?

  • NMR analysis : DMSO-d6 resolves tautomeric equilibria (e.g., aldehyde vs. hydrated forms). For example, aldehydes 4f , 4g , and 4h show exclusive aldehyde peaks in CDCl3 .
  • X-ray diffraction : Single-crystal studies (e.g., compound 3g ) unambiguously confirm 7-position functionalization. Hydrazone derivatives (e.g., 6a ) stabilize structures for crystallography .

Q. How can researchers predict reactive C–H positions prior to experimentation?

Use the computational tool pKa.allchemy.net to estimate C–H acidity (accuracy ±2 units). For pyrazolo[1,5-a]pyrazines:

  • Electron-withdrawing substituents lower pKa (e.g., 2c pKa = 28 in DMSO), favoring carbene insertion .
  • Substituent effects are tabulated for DMSO, THF, and CH3CN (Table S1) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (EWGs) influence reaction kinetics and yields?

EWGs (e.g., –COOMe, –CN) enhance reactivity by lowering C–H pKa, accelerating carbene insertion:

  • Rate acceleration : 4-Cyano derivative 2d reacts at room temperature (50% yield), while electron-donating groups require heating (e.g., 2b needs 70°C for 58% yield) .
  • Yield correlation : Methoxycarbonyl (2c ) achieves 71% yield in 30 min at 90°C (Table 1, entry 4) .

Q. How to resolve discrepancies between calculated pKa values and observed regioselectivity?

For 2a , positions 3 and 7 have identical calculated pKa (33), yet only position 7 reacts. Experimental validation via X-ray crystallography (compound 3f ) and NMR confirms exclusive 7-functionalization. Proposed factors:

  • Steric effects : Bulkier substituents at position 4 may hinder access to position 3 .
  • Tautomerism : NH tautomers (e.g., 6a ) stabilize 7-position intermediates .

Q. What strategies mitigate hydrolysis challenges during aldehyde formation?

Hydrolysis of aminals (e.g., 3a ) to aldehydes requires controlled conditions:

  • Successful cases : Aminal 3g hydrolyzes cleanly to aldehyde 4g in high yield .
  • Side reactions : Aminals 3b , 3d , and 3i form intractable mixtures due to aldehyde instability. Use methylimine derivatives (e.g., 5b , 5g ) as stable alternatives .

Q. How does solvent choice impact tautomeric equilibria?

  • DMSO-d6 : Stabilizes hydrated aldehyde forms. Adding water shifts equilibrium toward hydration .
  • CDCl3 : Favors aldehyde tautomers (e.g., 4f–h ), simplifying NMR interpretation .

Q. What methodologies address challenges in isolating pure aminal intermediates?

  • Minimal purification : Aminal 3f is used unpurified for downstream reactions due to instability .
  • Derivatization : Convert unstable aldehydes to hydrazones (e.g., 6a ) for crystallization .

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